molecular formula C14H23F2NO B2998870 3-cyclopentyl-N-(4,4-difluorocyclohexyl)propanamide CAS No. 2034560-98-8

3-cyclopentyl-N-(4,4-difluorocyclohexyl)propanamide

Cat. No. B2998870
CAS RN: 2034560-98-8
M. Wt: 259.341
InChI Key: CHGBMEFGTSINJO-UHFFFAOYSA-N
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Description

“3-cyclopentyl-N-(4,4-difluorocyclohexyl)propanamide” is a compound with the molecular formula C14H23F2NO . It contains a cyclopentyl group, a 4,4-difluorocyclohexyl group, and a propanamide group .

Scientific Research Applications

Cyanamide Chemistry and Applications

Cyanamide chemistry plays a significant role in various scientific research applications, notably in the synthesis of nitrogen-containing heterocycles. These compounds are crucial for developing pharmaceuticals, agrochemicals, and materials science. Cyanamides serve as precursors in cycloaddition reactions, aminocyanation processes, and as electrophilic cyanide-transfer agents, highlighting their versatility in organic synthesis and potential relevance to compounds like "3-cyclopentyl-N-(4,4-difluorocyclohexyl)propanamide" (Prabhath et al., 2017).

N-Allenyl Cyanamides Synthesis

The synthesis of N-allenyl cyanamides showcases innovative methods in organic chemistry that may relate to the synthesis and functionalization of complex compounds like "this compound." These compounds are synthesized through deoxycyanamidation-isomerization approaches, indicating the potential for creating diverse cyanamide-based products with wide-ranging applications (Ayres et al., 2018).

Transannular Reactions and N-Heterocyclization

Transannular N-heterocyclization reactions, particularly in the context of cycloalkenes and cycloalkadienes, could provide insights into synthetic strategies that might be applicable to the cyclization reactions of compounds with complex structures like "this compound." These methodologies offer pathways to synthesize bicyclic and tricyclic nitrogen-containing structures, which are of interest in medicinal chemistry and drug development (Haufe et al., 1993).

Electrophilic Cyanation

The electrophilic cyanation of aryl and heteroaryl bromides using cyanation reagents presents a methodological approach that could be extrapolated to the functionalization of compounds like "this compound." This technique allows for the synthesis of benzonitriles from various substrates, indicating the potential for wide applicability in synthesizing nitrile-containing compounds, which are valuable in various chemical industries (Anbarasan et al., 2011).

properties

IUPAC Name

3-cyclopentyl-N-(4,4-difluorocyclohexyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23F2NO/c15-14(16)9-7-12(8-10-14)17-13(18)6-5-11-3-1-2-4-11/h11-12H,1-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGBMEFGTSINJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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